Thiophene, 3-ethyl-5-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-ethyl-5-methyl-2-phenyl- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of thiophene allows for various substitutions, leading to compounds with significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: On an industrial scale, thiophene derivatives can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur . Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene with a 25-30% efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Thiophene can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where thiophene reacts with electrophiles in the presence of catalysts like aluminum chloride.
Major Products: The products of these reactions vary depending on the substituents and conditions. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Thiophene derivatives, including 3-ethyl-5-methyl-2-phenyl-thiophene, have numerous applications in scientific research :
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some derivatives are used in pharmaceuticals for their therapeutic effects, such as antihypertensive and anti-atherosclerotic properties.
Industry: Employed in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways . For instance, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors. The exact mechanism depends on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Thiophene, 3-ethyl-5-methyl-2-phenyl- can be compared with other thiophene derivatives such as 2-ethyl-5-methyl-thiophene and 3,5-dimethyl-2-(methylthio)-thiophene . While these compounds share the thiophene core, their unique substituents confer different chemical and biological properties. For example, 3,5-dimethyl-2-(methylthio)-thiophene has distinct antimicrobial properties compared to 3-ethyl-5-methyl-2-phenyl-thiophene .
Properties
CAS No. |
61285-34-5 |
---|---|
Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-ethyl-5-methyl-2-phenylthiophene |
InChI |
InChI=1S/C13H14S/c1-3-11-9-10(2)14-13(11)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3 |
InChI Key |
JWAGQRSMTXDDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.